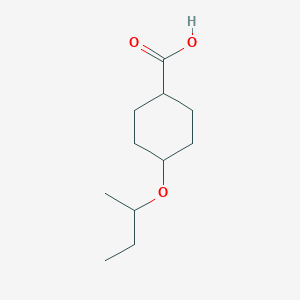![molecular formula C11H12ClN3O3 B1381081 {[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride CAS No. 1638612-66-4](/img/structure/B1381081.png)
{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
Overview
Description
{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride (MMHCl) is an organic compound that has been used in a variety of scientific applications, including drug synthesis, laboratory experiments, and biochemical research. MMHCl is a derivative of methylamine and is composed of a benzodioxol-5-yl moiety, a 1,2,4-oxadiazol-5-yl moiety, and a methyl group. This compound has been found to have a wide range of biochemical and physiological effects, and has been used to study a variety of biological processes.
Scientific Research Applications
Anticancer Activity
This compound has been synthesized and evaluated for its potential as an anticancer agent. The presence of the 1,3-benzodioxol moiety is significant as it is a common feature in many biologically active molecules, particularly those with anticancer properties. A study has shown that similar structures exhibit activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The detailed structure–activity relationship study of these compounds can lead to the development of more potent analogs for cancer treatment.
Microtubule Targeting
The indole nucleus, which is structurally related to the benzodioxol ring, is found in a variety of molecules that exhibit a broad spectrum of biological activities, including anticancer effects. These molecules often target microtubules, which are crucial for cell division. By modulating microtubule assembly, they can cause mitotic blockade and cell apoptosis, making them valuable in cancer therapy .
Selectivity for Cancer Cells
Compounds with the benzodioxol moiety have demonstrated good selectivity between cancer cells and normal cells. This selectivity is crucial for reducing side effects in chemotherapy. The IC50 values, which indicate the concentration needed to inhibit cell growth by 50%, are used to measure the effectiveness and selectivity of these compounds .
Mechanistic Studies
Further mechanistic studies on compounds with similar structures have revealed that they can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. Understanding the mechanism of action is essential for the design of new drugs and for predicting their behavior in biological systems .
Monoamine Neurotransmitter Reuptake Inhibition
In vitro studies have shown that compounds structurally related to {[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride bind to monoamine neurotransmitter transporters and inhibit the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This property is significant for the development of treatments for neurological disorders .
Drug Design and Synthesis
The compound’s structure serves as a template for the design and synthesis of new molecules with potential therapeutic applications. The ability to modify different parts of the molecule allows chemists to fine-tune its properties and optimize its activity .
Structure–Activity Relationship (SAR) Studies
SAR studies are fundamental in medicinal chemistry as they help in understanding the relationship between the chemical structure of a compound and its biological activity. This compound’s structure can be used in SAR studies to develop a comprehensive understanding of the indole anticancer molecules’ activity .
Exploration of New Therapeutic Agents
The ongoing research into compounds with the benzodioxol moiety contributes to the discovery of new therapeutic agents. The unique properties of these compounds make them candidates for further optimization and evaluation in various therapeutic areas .
properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3.ClH/c1-12-5-10-13-11(14-17-10)7-2-3-8-9(4-7)16-6-15-8;/h2-4,12H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFXFSOIPDKHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC3=C(C=C2)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



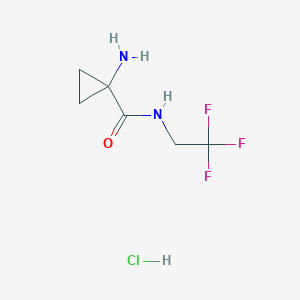
![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)
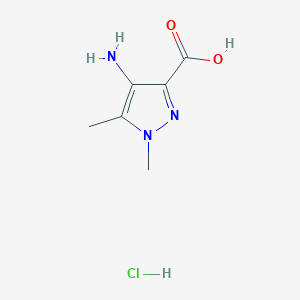
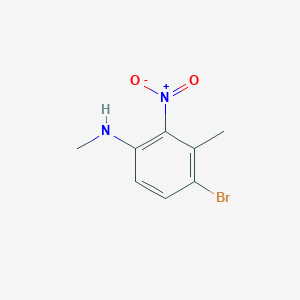
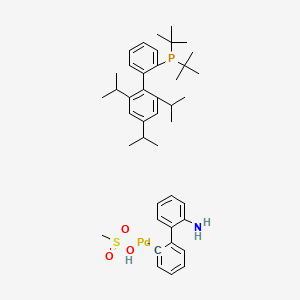
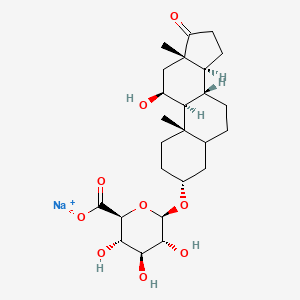
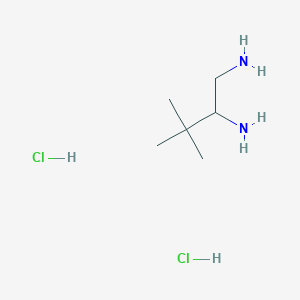
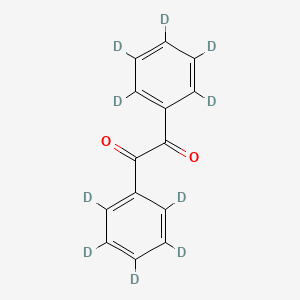

amine](/img/structure/B1381013.png)

![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)
![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)
